N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-2-3-4-14(21)17-9-12-5-7-20(8-6-12)15-18-10-13(16)11-19-15/h2,10-12H,1,3-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUXOAJUYVRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Fluoropyrimidine Synthesis:
Piperidine Formation: The piperidine ring is synthesized through cyclization reactions, often starting from appropriate amine precursors.
Coupling Reaction: The fluoropyrimidine and piperidine intermediates are coupled using reagents like coupling agents (e.g., EDCI, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Fluoropyrimidine Derivatives
N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)
- Structural Similarities : Shares the 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl group, critical for binding interactions.
- Key Differences : Contains a sulfamoylphenylpropionamide substituent instead of pent-4-enamide.
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Fluorinated Aromatic Piperidine Derivatives
2'-Fluoroortho-fluorofentanyl
- Structural Similarities : Piperidin-4-yl group with fluorinated aromatic substituents.
- Key Differences : Phenethylamide substituents instead of fluoropyrimidine.
- Impact : The fluorophenyl group in fentanyl analogs confers opioid receptor affinity, whereas the fluoropyrimidine in the target compound may target nucleotide-binding sites (e.g., kinases or microbial enzymes) .
Goxalapladib (CAS-412950-27-7)
- Structural Similarities : Piperidine linked to fluorinated aromatic systems (difluorophenyl) and complex side chains.
- Key Differences : Contains a naphthyridine-acetamide scaffold and trifluoromethyl biphenyl group.
- Impact : The difluorophenyl group in Goxalapladib enhances lipid solubility, contrasting with the polar fluoropyrimidine in the target compound, which may favor aqueous environments .
Pyrimidine-Based Antimicrobial Agents
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structural Similarities: Fluorinated pyrimidine core with aminomethyl substituents.
- Key Differences : Additional phenyl and methoxyphenyl groups replace the piperidine-enamide system.
- Impact : The methoxyphenyl group in this compound facilitates hydrogen bonding (C–H⋯O interactions), whereas the pent-4-enamide in the target compound introduces conformational rigidity due to the double bond .
Piperidine Carboxamide Analogs
N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclobutanecarboxamide (CAS 2770586-79-1)
Research Implications
The target compound’s fluoropyrimidine-piperidine-enamide architecture distinguishes it from analogs by balancing electronegativity (fluorine), conformational flexibility (piperidine), and hydrophobicity (enamide). Structural modifications, such as replacing fluorine with chlorine or altering the amide chain, could optimize pharmacokinetic properties .
Biological Activity
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety, which enhances its biological activity and metabolic stability. The synthesis typically involves multi-step processes that include:
- Synthesis of 5-Fluoropyrimidine : Achieved through fluorination of pyrimidine.
- Formation of Piperidine Derivative : Involves nucleophilic substitution reactions.
- Coupling Reaction : The final coupling of the piperidine and fluoropyrimidine intermediates to form this compound, often utilizing coupling agents like EDCI or DCC.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Fluorination of pyrimidine to form 5-fluoropyrimidine |
| 2 | Nucleophilic substitution to form piperidine derivative |
| 3 | Coupling reaction to yield final compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may exhibit binding affinity for receptors involved in neurotransmission, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways. For example, similar compounds have shown inhibition of tyrosinase activity, which is crucial in melanin biosynthesis.
Case Studies and Research Findings
- Antipsychotic Activity : A study on related piperidine derivatives indicated that compounds with similar structures can exhibit atypical antipsychotic properties by modulating dopamine receptor activity without causing extrapyramidal side effects .
- Inhibition Studies : Research has shown that related compounds can act as competitive inhibitors against tyrosinase, with IC50 values indicating effective inhibition at low micromolar concentrations .
- Pharmacological Evaluation : Further studies have evaluated the pharmacokinetics and pharmacodynamics of similar compounds, suggesting that modifications in structure can significantly influence their biological efficacy and safety profiles .
Table 2: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
